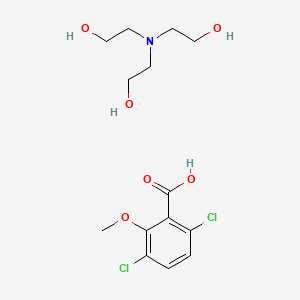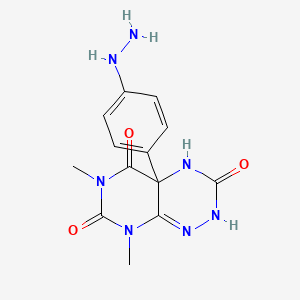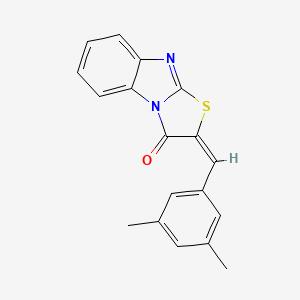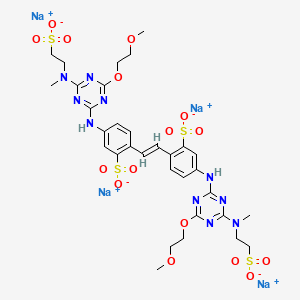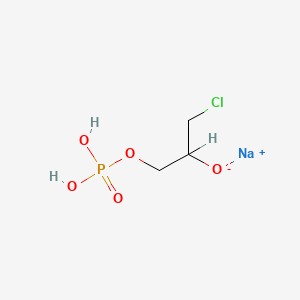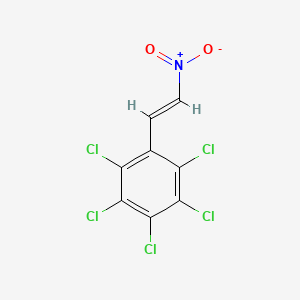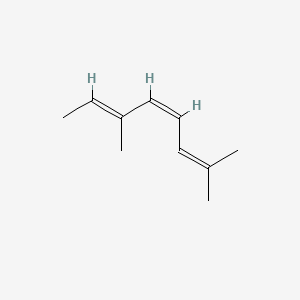
(4Z,6e)-2,6-dimethyl-2,4,6-octatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z,6E)-2,6-dimethyl-2,4,6-octatriene is an organic compound characterized by its unique structure, which includes conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-2,6-dimethyl-2,4,6-octatriene can be achieved through several methods. One common approach involves the use of pericyclic reactions, such as the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and an alkene or alkyne . This method allows for the formation of the desired triene structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4Z,6E)-2,6-dimethyl-2,4,6-octatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triene into saturated or partially saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the compound.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.
科学的研究の応用
(4Z,6E)-2,6-dimethyl-2,4,6-octatriene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (4Z,6E)-2,6-dimethyl-2,4,6-octatriene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(4Z,6E)-4,6-Octadienal: This compound shares a similar structure but differs in functional groups.
(2E,4Z,6E)-2,4,6-Octatrienedial: Another related compound with a similar triene structure.
Uniqueness
(4Z,6E)-2,6-dimethyl-2,4,6-octatriene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to other similar compounds .
特性
CAS番号 |
17202-19-6 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
(4Z,6E)-2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6-,10-5+ |
InChIキー |
GQVMHMFBVWSSPF-LTFLHPNNSA-N |
異性体SMILES |
C/C=C(\C)/C=C\C=C(C)C |
正規SMILES |
CC=C(C)C=CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
